Cas no 66521-37-7 (5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine)
5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine Chemical and Physical Properties
Names and Identifiers
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- [2H4]-5-Methoxy-N,N-dimethyltryptamine
- 5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-α,α,β,β-d4-amine
- 5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine
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- Inchi: 1S/C13H18N2O/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3/i6D2,7D2
- InChI Key: ZSTKHSQDNIGFLM-KXGHAPEVSA-N
- SMILES: C([2H])([2H])(C1=CNC2C=CC(OC)=CC1=2)C([2H])([2H])N(C)C
5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M269806-1mg |
5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine |
66521-37-7 | 1mg |
$148.00 | 2023-05-18 | ||
| TRC | M269806-2.5mg |
5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine |
66521-37-7 | 2.5mg |
$ 366.00 | 2023-09-07 | ||
| TRC | M269806-5mg |
5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine |
66521-37-7 | 5mg |
$600.00 | 2023-05-18 | ||
| TRC | M269806-10mg |
5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine |
66521-37-7 | 10mg |
$1165.00 | 2023-05-18 | ||
| 1PlusChem | 1P01X9ZE-1mg |
5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-α,α,β,β-d4-amine |
66521-37-7 | ≥99% deuterated forms (d1-d4) | 1mg |
$179.00 | 2024-04-22 | |
| 1PlusChem | 1P01X9ZE-5mg |
5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-α,α,β,β-d4-amine |
66521-37-7 | ≥99% deuterated forms (d1-d4) | 5mg |
$586.00 | 2024-04-22 |
5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine
Introduction to 5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine (CAS No. 66521-37-7)
5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine, identified by its Chemical Abstracts Service (CAS) number 66521-37-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This deuterated derivative of the indoleamine family exhibits unique structural and functional properties, making it a valuable candidate for research and development in drug discovery. The compound's molecular structure, characterized by a methoxy group at the 5-position of the indole ring and dimethylamino substitution at the 3-position, combined with deuterium labeling at specific carbon atoms, imparts distinct physicochemical properties that are highly relevant in modern pharmacological studies.
The 5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine molecule serves as a critical tool in synthetic chemistry and biochemical assays. Its deuterated form, particularly, is utilized to study metabolic pathways and enzyme kinetics in drug metabolism research. The substitution of hydrogen atoms with deuterium (²H) provides a means to differentiate between endogenous and exogenous compounds, enhancing the precision of metabolic studies. This approach is increasingly employed in clinical trials to assess the bioavailability and pharmacokinetic behavior of novel therapeutic agents.
In recent years, the indole scaffold has been extensively explored for its potential in developing treatments for neurological disorders, cancer, and infectious diseases. The methoxy and dimethylamino groups in 5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine contribute to its binding affinity with various biological targets, including receptors and enzymes. For instance, derivatives of this compound have shown promise in modulating serotonin receptors, which are implicated in mood regulation and cognitive functions. The deuterated version further aids in understanding the role of hydrogen-deuterium exchange in protein-ligand interactions, providing insights into drug-receptor binding mechanisms.
Advances in spectroscopic techniques have enabled researchers to delve deeper into the structural dynamics of 5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine. NMR spectroscopy, particularly deuterium NMR, has been instrumental in elucidating the conformational changes of this compound upon binding to biological targets. Such studies are pivotal for designing molecules with improved pharmacological profiles, including enhanced solubility, stability, and target specificity. The incorporation of deuterium atoms also extends the half-life of certain drugs by resisting metabolic degradation, a phenomenon known as deuteration.
The pharmaceutical industry has increasingly recognized the importance of 5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine in developing next-generation therapeutics. Its structural features make it a versatile building block for synthesizing novel compounds with tailored biological activities. Researchers are leveraging computational chemistry and machine learning algorithms to predict the efficacy of derivatives based on their structural motifs. This interdisciplinary approach has accelerated the discovery pipeline for new drugs targeting complex diseases such as Alzheimer's disease, Parkinson's disease, and certain types of cancer.
Moreover, the use of 5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine in high-throughput screening (HTS) assays has streamlined the identification of bioactive molecules. By integrating this compound into automated screening platforms, scientists can rapidly assess thousands of chemical entities for their potential therapeutic value. The deuterated analog enhances the sensitivity of these assays by reducing background noise from endogenous compounds, leading to more accurate hit identification.
The synthesis of 5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. The introduction of deuterium atoms at specific positions is typically accomplished using deuterated reagents or isotopic exchange techniques under controlled conditions. These synthetic strategies ensure that the final product meets the stringent requirements for pharmaceutical applications.
In conclusion,5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-a,a,b,b-d4-am ine (CAS No. 66521-37) represents a significant advancement in medicinal chemistry and drug development. Its unique structural features and deuterated modifications make it an indispensable tool for researchers investigating neurological disorders, cancer therapeutics, and metabolic diseases. As our understanding of molecular interactions continues to evolve, compounds like 5-Methoxy-N,N-dimethyl -1H-ind ole -3 - eth an -a,a ,b ,b -d4-am ine will play a pivotal role in shaping future therapeutic strategies.
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